Comprehensive Spectroscopic Elucidation of (3S)-3-Amino-3-naphthalen-1-ylpropan-1-ol Hydrochloride
Comprehensive Spectroscopic Elucidation of (3S)-3-Amino-3-naphthalen-1-ylpropan-1-ol Hydrochloride
Executive Summary & Chemical Context
Chiral amino alcohols are indispensable building blocks in modern asymmetric synthesis and medicinal chemistry. Specifically, (3S)-3-Amino-3-naphthalen-1-ylpropan-1-ol (and its hydrochloride salt) serves as a critical, sterically demanding intermediate. The 1-naphthyl moiety provides profound π -stacking capabilities and lipophilicity, making this scaffold highly relevant in the development of selective monoamine reuptake inhibitors (analogous to the synthesis pathways of duloxetine and dapoxetine) [2].
This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, IR, MS) of (3S)-3-Amino-3-naphthalen-1-ylpropan-1-ol hydrochloride (CAS: 683220-49-7) [3]. Rather than merely listing data, this guide deconstructs the physical chemistry and causality behind the analytical methodologies required to unequivocally prove its structure, connectivity, and stereochemical integrity.
Physicochemical & Structural Profiling
Before initiating spectroscopic analysis, establishing the baseline physicochemical parameters is mandatory for accurate mass calculation and solvent selection.
Table 1: Fundamental Chemical Identifiers
| Parameter | Value / Description |
|---|---|
| Chemical Name | (3S)-3-Amino-3-naphthalen-1-ylpropan-1-ol hydrochloride |
| Molecular Formula (Free Base) | C 13 H 15 NO | | Molecular Formula (Salt) | C 13 H 16 ClNO | | Monoisotopic Mass (Free Base) | 201.1154 Da | | Molecular Weight (Salt) | 237.73 g/mol | | Stereocenter | C3 (Absolute configuration: S) |
Spectroscopic Characterization & Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural elucidation of this compound relies heavily on 1D ( 1 H, 13 C) and 2D (COSY, HSQC) NMR techniques.
Causality in Solvent Selection: The selection of DMSO- d6 over CD 3 OD or D 2 O is a critical experimental choice. Because the analyte is a hydrochloride salt, protic solvents like D 2 O would result in rapid deuterium exchange of the -NH 3+ and -OH protons, obliterating their signals. DMSO- d6 suppresses this exchange, allowing for the direct observation of the ammonium broad singlet (~8.6 ppm) and the hydroxyl triplet (~4.8 ppm), which are essential for confirming the salt form and the intramolecular hydrogen-bonding network [1].
Furthermore, the chiral center at C3 restricts bond rotation and creates an asymmetric magnetic environment. This renders the methylene protons at C1 and C2 diastereotopic , causing them to split into distinct, complex multiplets rather than simple triplets.
Table 2: 1 H and 13 C NMR Assignments (DMSO- d6 , 400 MHz / 100 MHz)
| Position | 1 H Chemical Shift (ppm), Multiplicity, J (Hz) | 13 C Shift (ppm) | Assignment Rationale |
| C1 | 3.45 (m, 1H), 3.58 (m, 1H) | 58.4 | Diastereotopic -CH 2 -OH; deshielded by oxygen. |
| C2 | 2.15 (m, 1H), 2.30 (m, 1H) | 36.2 | Diastereotopic -CH 2 -; aliphatic backbone. |
| C3 | 5.35 (dd, J = 8.5, 4.0, 1H) | 50.5 | Chiral methine; highly deshielded by naphthyl and -NH 3+ . |
| Ar-C (C1') | - | 134.1 | Quaternary attachment point to the chiral center. |
| Ar-H (H2') | 7.65 (d, J = 7.5, 1H) | 123.5 | Naphthyl ring proton adjacent to the substitution. |
| Ar-H (H4', H5') | 7.95 (m, 2H) | 126.2, 126.8 | Naphthyl ring protons. |
| Ar-H (H8') | 8.15 (d, J = 8.0, 1H) | 122.9 | Peri-proton; uniquely deshielded by the C1 substituent. |
| Ar-H (Others) | 7.50 - 7.60 (m, 3H) | 125.5 - 129.0 | Remaining naphthyl aromatic protons. |
| -OH | 4.80 (t, J = 5.0, 1H) | - | Hydroxyl proton; couples to C1 methylene protons. |
| -NH 3+ | 8.65 (br s, 3H) | - | Protonated primary amine (ammonium salt). |
Mass Spectrometry (LC-ESI-MS/MS)
Electrospray Ionization (ESI) in positive ion mode is selected due to the high basicity of the primary amine. A relatively low fragmentor voltage (e.g., 70-90 V) is utilized to prevent in-source decay, ensuring the intact [M+H] + ion (m/z 202.12) is isolated before collision-induced dissociation (CID).
Fragmentation Mechanics: The primary fragmentation pathways involve the neutral loss of ammonia (-17 Da) and water (-18 Da). The most diagnostic fragment arises from the α -cleavage between C2 and C3, yielding a highly stabilized naphthyl-substituted iminium ion (m/z 156.08).
Figure 1: Proposed ESI-MS/MS fragmentation pathway for the [M+H]+ precursor ion.
Infrared (ATR-FTIR) Spectroscopy
Causality in Technique Selection: Attenuated Total Reflectance (ATR) FTIR is mandated over traditional KBr pelleting. Pressing a hydrochloride salt into a KBr matrix under high pressure (10 tons) can induce solid-state ion-exchange reactions (forming the HBr salt and KCl), which shifts the N-H and O-H vibrational frequencies and compromises the integrity of the reference spectrum. ATR avoids these matrix effects entirely.
Table 3: ATR-FTIR Key Vibrational Frequencies
| Wavenumber (cm −1 ) | Intensity | Functional Group Assignment |
| 3350 | Broad, Strong | O-H stretch (hydrogen bonded) |
| 2900 - 3100 | Broad, Strong | N-H stretch (-NH 3+ ) overlapping with C-H (aromatic/aliphatic) |
| 1605 | Medium | N-H asymmetric bend (-NH 3+ ) |
| 1510 | Medium | N-H symmetric bend / Aromatic C=C stretch |
| 1055 | Strong | C-O stretch (primary alcohol) |
| 775 | Strong | C-H out-of-plane bend (diagnostic for 1-substituted naphthalene) |
Experimental Methodologies & Self-Validating Protocols
To ensure rigorous reproducibility, the following self-validating protocols must be adhered to during characterization.
Protocol A: High-Resolution NMR Acquisition
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Sample Preparation: Accurately weigh 15.0 mg of (3S)-3-Amino-3-naphthalen-1-ylpropan-1-ol hydrochloride into a clean, static-free glass vial.
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Solvation: Add 600 µL of anhydrous DMSO- d6 (containing 0.03% v/v TMS as an internal standard). Vortex for 60 seconds until complete dissolution is achieved.
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Filtration (Self-Validation Step): Pass the solution through a 0.2 µm PTFE syringe filter directly into a 5 mm precision NMR tube.
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Causality: Removing paramagnetic particulates or undissolved micro-crystals prevents localized magnetic field inhomogeneities, ensuring sharp linewidths (<1 Hz) required to resolve the complex diastereotopic couplings at C1 and C2.
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Acquisition: Insert into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO. Shim the Z1-Z4 axes until the solvent residual peak FWHM is optimal. Acquire 1 H (16 scans, 30° pulse, 2s relaxation delay) and 13 C (1024 scans, 45° pulse, WALTZ-16 decoupling).
Protocol B: LC-ESI-MS/MS Analysis
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Dilution: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol:Water (50:50 v/v) with 0.1% Formic Acid to create a 1 mg/mL stock. Dilute 1:1000 to a final working concentration of 1 µg/mL.
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System Blank (Self-Validation Step): Inject the neat solvent matrix before the sample.
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Causality: Confirms the absence of carryover or background isobaric interferences at m/z 202, ensuring that the detected [M+H] + signal is exclusively from the analyte.
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Chromatography: Elute through a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) using a gradient of 0.1% Formic Acid in water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
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Mass Spectrometry: Operate in ESI positive mode. Capillary voltage: 3.5 kV. Isolate m/z 202.1 in the quadrupole. Apply a collision energy (CE) ramp of 10-30 eV using Argon as the collision gas to generate the MS/MS spectrum.
Stereochemical Validation Workflow
While NMR, IR, and MS confirm the 2D connectivity and functional groups, they cannot differentiate the (3S) enantiomer from the (3R) enantiomer without chiral modifiers. To validate the absolute configuration and enantiomeric excess (ee), the following workflow must be executed.
Figure 2: Sequential analytical workflow for structural and stereochemical validation.
To determine the absolute configuration, the free base is reacted with (R)- and (S)- α -methoxy- α -trifluoromethylphenylacetic acid (Mosher's acid chloride) to form diastereomeric amides. The Δδ ( 1 H NMR shift differences) between the two diastereomers allows for the unambiguous assignment of the (3S) stereocenter based on established empirical models [1].
References
- Benchchem. "(R)-3-Amino-3-phenylpropan-1-ol." Benchchem Database.
- ResearchGate. "A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids." ResearchGate Publications.
- Guidechem. "949792-32-9 C24H33N3O3S - Chemical Dictionary." Guidechem Chemical Registry.
